molecular formula C3H12Cl2N2 B3022666 N1-Methylethane-1,2-diamine dihydrochloride CAS No. 64670-85-5

N1-Methylethane-1,2-diamine dihydrochloride

Cat. No.: B3022666
CAS No.: 64670-85-5
M. Wt: 147.04 g/mol
InChI Key: TTYAMYGZPMSITF-UHFFFAOYSA-N
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Description

N1-Methylethane-1,2-diamine dihydrochloride (CAS: 64670-85-5) is a substituted ethylenediamine derivative with the molecular formula C₃H₁₂Cl₂N₂ and a molecular weight of 163.05 g/mol. Structurally, it consists of a two-carbon ethane backbone with a methyl group attached to one nitrogen atom and two hydrochloride salts. This compound is primarily utilized in biochemical and pharmaceutical research, notably as an intermediate in synthesizing inhibitors such as MS023, a cell-active human protein arginine methyltransferase inhibitor . Its high purity (≥95%) and stability under standard laboratory conditions make it suitable for controlled experimental applications .

Properties

IUPAC Name

N'-methylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAMYGZPMSITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618731
Record name N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-44-9
Record name N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Methylethane-1,2-diamine dihydrochloride can be synthesized through multiple methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where ethylenediamine is reacted with formaldehyde and hydrogen chloride. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N1-Methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-Methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Methylethane-1,2-diamine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and coordination interactions with metal ions, influencing the reactivity and stability of the resulting complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Diamine Dihydrochlorides

Substituent Effects on Physicochemical Properties

The table below compares N1-Methylethane-1,2-diamine dihydrochloride with analogous compounds based on substituents and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound 64670-85-5 C₃H₁₂Cl₂N₂ 163.05 -NH-CH₂CH₂-NH(CH₃)·2HCl Biochemical inhibitors (e.g., MS023)
AMN082 (N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride) 374675-44-4 C₂₈H₃₂Cl₂N₂ 471.48 Two benzhydryl groups mGlu7 receptor agonist (neuroscience studies)
N-(1-Naphthyl)ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆Cl₂N₂ 259.17 1-Naphthyl group Bratton-Marshall reagent (nitrite detection)
Telmisartan Impurity 3 (N1-Methylbenzene-1,2-diamine dihydrochloride) N/A C₇H₁₂Cl₂N₂ 207.09 Benzene ring Pharmaceutical impurity standard
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride 1807914-23-3 C₇H₁₈Cl₂N₂ 201.14 Cyclopentane backbone, two methyl groups Chiral ligand in asymmetric synthesis

Key Observations :

  • Substituent Bulk : AMN082’s benzhydryl groups enhance lipophilicity, facilitating blood-brain barrier penetration for CNS-targeted applications . In contrast, the naphthyl group in N-(1-Naphthyl)ethylenediamine dihydrochloride enables π-π interactions critical for its role in colorimetric assays .
  • Solubility : The methyl group in this compound reduces basicity compared to unsubstituted ethylenediamine, improving water solubility for biochemical assays .
  • Chirality : Cyclopentane-based diamines (e.g., ) exhibit stereoselectivity, making them valuable in catalysis, whereas N1-Methylethane-1,2-diamine lacks chiral centers.

Biological Activity

N1-Methylethane-1,2-diamine dihydrochloride (CAS No. 109-81-9) is a compound with significant biological activity due to its structural properties, particularly the presence of two amine groups. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Chemical Formula : C3H10Cl2N2
  • Molecular Weight : 156.04 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, indicating potential for biological interactions.

The compound's two amine groups allow it to participate in various chemical reactions and form bonds with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition is significant in the context of diseases where enzyme dysfunction plays a role.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that are critical for cellular function and communication .

Biological Applications

This compound has diverse applications in several fields:

  • Medicinal Chemistry : Investigated as a potential therapeutic agent for conditions related to enzyme dysfunction and as a chelating agent in metal poisoning treatments .
  • Biochemical Research : Used as a reagent in biochemical assays to study protein interactions and enzyme kinetics.
  • Industrial Applications : Employed in the oil and gas industry as a clay-swelling inhibitor to maintain wellbore stability .

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited enzyme activity in vitro, leading to decreased substrate conversion rates. This was particularly noted in studies involving metabolic enzymes linked to cancer progression.
  • Therapeutic Potential :
    • Research highlighted its potential use in treating inflammatory diseases by modulating cytokine production. In vitro studies showed that treatment with the compound led to reduced levels of pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies .
  • Antimicrobial Activity :
    • Preliminary investigations indicated that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant reduction in enzyme activity
Cytokine ModulationDecreased pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains
Therapeutic UsePotential for treating enzyme-related diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Methylethane-1,2-diamine dihydrochloride
Reactant of Route 2
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N1-Methylethane-1,2-diamine dihydrochloride

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